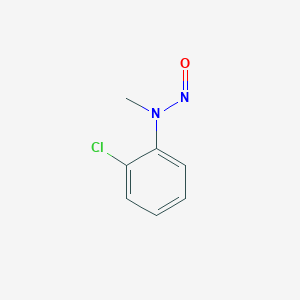

2-chloro-N-methyl-N-nitrosoaniline

Description

Significance of N-Nitroso Compounds in Chemical Research

N-nitroso compounds, characterized by the R¹R²N-N=O functional group, are a significant class of molecules in chemical research. They are recognized as potent carcinogens and mutagens, a property that has driven extensive toxicological and mechanistic studies. acs.org In organic synthesis, they serve as versatile intermediates. For instance, they can be reduced to form hydrazines or undergo the Fischer-Hepp rearrangement to produce C-nitroso aromatic compounds. sci-hub.se Their reactivity also makes them useful as nitrosating agents and precursors for the generation of diazonium ions and other reactive species. acs.org

Overview of Substituted N-Nitrosoanilines in Organic Synthesis

Substituted N-nitrosoanilines are valuable reagents in organic synthesis. The nitroso group can act as a directing group in electrophilic aromatic substitution and other functionalization reactions of the aniline (B41778) ring. A key transformation of N-nitrosoanilines is the Fischer-Hepp rearrangement, which typically occurs in the presence of a strong acid like hydrochloric acid, leading to the formation of para-nitrosoanilines. sigmaaldrich.comnist.govnih.gov This reaction is historically significant as it allows for the synthesis of C-nitroso compounds that are not readily accessible through direct nitrosation. sigmaaldrich.com The specific substitution pattern on the aniline ring can influence the outcome of these reactions.

Specific Academic Relevance of 2-Chloro-N-methyl-N-nitrosoaniline

Historical Development of Research on N-Nitrosoanilines

The study of N-nitrosoanilines dates back to the late 19th century with the discovery of the Fischer-Hepp rearrangement in 1886. sigmaaldrich.com This reaction was a pivotal discovery, providing a method to introduce a nitroso group onto an aromatic ring indirectly. Early research focused on understanding the mechanism of this rearrangement, with debates between intermolecular and intramolecular pathways. cymitquimica.com The synthesis of N-nitrosoanilines is typically achieved by the nitrosation of the corresponding N-alkylaniline with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid. researchgate.net Over the years, research has expanded to explore the synthetic utility of the nitroso group as a directing group in various organic transformations. sci-hub.se

Due to the lack of specific data for This compound , providing detailed research findings, including data tables on its synthesis, characterization, and reactions, is not possible at this time. The available information primarily pertains to its parent compounds or isomers, which falls outside the strict scope of this article.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C7H7ClN2O/c1-10(9-11)7-5-3-2-4-6(7)8/h2-5H,1H3 |

InChI Key |

DIBMOUBPECUJAX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1Cl)N=O |

Origin of Product |

United States |

Spectroscopic and Chromatographic Approaches in Mechanistic Elucidation and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the molecular architecture of 2-chloro-N-methyl-N-nitrosoaniline can be pieced together, while isotopic labeling studies can offer deeper insights into reaction dynamics.

The structural identity of this compound is confirmed by proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR provide a detailed map of the proton environment, while ¹³C NMR reveals the electronic environment of each carbon atom.

In the ¹H NMR spectrum, the N-methyl group is expected to produce a singlet in the range of 3.0-3.5 ppm. The aromatic region would display complex signals for the four protons on the benzene (B151609) ring. Due to the presence of the ortho-chloro and the N-methyl-N-nitroso substituents, these protons are chemically distinct and would likely appear as multiplets between 7.0 and 8.0 ppm. For comparison, the non-chlorinated analog, N-methyl-N-nitrosoaniline, shows aromatic protons in a similar region. chemicalbook.comnih.gov

The ¹³C NMR spectrum would show a total of seven distinct signals: one for the N-methyl carbon and six for the aromatic carbons. The N-methyl carbon signal is anticipated to appear around 30-40 ppm. The aromatic carbons would have shifts between approximately 110 and 150 ppm. The carbon atom bonded to the chlorine (C2) would be influenced by the halogen's inductive effect, and the carbon atom bonded to the nitrogen (C1) would also show a characteristic shift. The chemical shifts of related compounds like N-methyl-2-nitroaniline provide a reference for these expected values. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.0 - 3.5 (singlet) | 30 - 40 |

| Aromatic C-H | 7.0 - 8.0 (multiplets) | 110 - 140 |

| Aromatic C-N | - | 145 - 155 |

Note: The predicted data is based on general substituent effects and data from analogous compounds.

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms and determining rate-limiting steps through the study of kinetic isotope effects (KIE). rsc.org The KIE is the ratio of the reaction rate of a compound with a lighter isotope (like hydrogen) to the rate of the same compound with a heavier isotope (like deuterium).

For this compound, substituting the protons of the N-methyl group with deuterium (to give 2-chloro-N-(trideuteriomethyl)-N-nitrosoaniline) would be informative for reactions where the C-H bond of the methyl group is broken in the rate-determining step. For example, in studies of metabolic activation or thermal decomposition pathways that involve hydrogen abstraction from the methyl group, a significant primary KIE (kH/kD > 2) would be expected.

Such studies are crucial in understanding nitrosamine (B1359907) biochemistry and toxicology. While specific KIE data for this compound is not available, research on other enzymatic and chemical reactions demonstrates the utility of this approach for elucidating mechanistic details. nih.govnih.gov For instance, if the nitrosation of the precursor 2-chloro-N-methylaniline were being studied, isotopic labeling could help clarify the mechanisms of N-nitrosamine formation. rsc.orgacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₇H₇ClN₂O), the molecular weight is 170.59 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺) due to the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (at m/z 170) and a smaller one for the molecule containing ³⁷Cl (at m/z 172), with their relative intensities being approximately 3:1.

The fragmentation pattern provides a fingerprint of the molecule. For N-nitroso compounds, a characteristic and often dominant fragmentation pathway is the loss of the nitroso group (•NO), which has a mass of 30 Da. osti.govnih.govresearchgate.net This would produce a significant fragment ion at m/z 140 (and a corresponding isotope peak at m/z 142). Subsequent fragmentation of this [M-NO]⁺ ion could involve the loss of a methyl radical (•CH₃, 15 Da) to give an ion at m/z 125 (and 127), or the loss of a chlorine atom (•Cl, 35 Da) to give an ion at m/z 105. The mass spectrum of the non-chlorinated analog, N-methyl-N-nitrosoaniline, is dominated by the loss of the •NO group. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment | Notes |

|---|---|---|---|

| 170 | 172 | [C₇H₇³⁵ClN₂O]⁺ | Molecular Ion ([M]⁺), showing ~3:1 isotope ratio |

| 140 | 142 | [M - NO]⁺ | Loss of nitroso radical, characteristic of nitrosamines |

| 125 | 127 | [M - NO - CH₃]⁺ | Subsequent loss of a methyl radical |

| 105 | - | [M - NO - Cl]⁺ | Loss of a chlorine atom from the [M-NO]⁺ fragment |

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would be used to confirm its molecular formula, C₇H₇ClN₂O.

For instance, the calculated exact mass of the [M]⁺ ion containing ³⁵Cl is 170.0247 Da. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is a standard for the definitive identification of novel compounds and for the analysis of trace-level impurities, such as nitrosamines in pharmaceutical products. thermofisher.comfda.gov

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture before they are analyzed by the mass spectrometer. They are routinely used for identifying reaction products and assessing the purity of a sample.

GC-MS Analysis: In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column (e.g., a DB-5 column). nih.gov GC-MS provides excellent separation and is often coupled with Electron Ionization (EI), which generates reproducible fragmentation patterns useful for library matching. However, a potential challenge for N-nitrosamines is their thermal lability; they can decompose in the hot GC injector port or on the column, which could complicate analysis. rsc.org

LC-MS Analysis: LC-MS is often the preferred method for the analysis of thermally labile or non-volatile compounds like many nitrosamines. nih.govnih.gov Separation is achieved by passing the sample through a column (e.g., a C18 reversed-phase column) with a liquid mobile phase. mdpi.com The eluent is then introduced into the mass spectrometer, typically using a "soft" ionization technique like Electrospray Ionization (ESI), which usually keeps the molecular ion intact. LC-MS/MS, which involves tandem mass spectrometry, is particularly sensitive and selective, making it the gold standard for quantifying trace levels of nitrosamine impurities in complex matrices like food, water, and pharmaceuticals. nih.govmdpi.com

Chromatographic Techniques for Reaction Monitoring and Product Separation

Chromatographic methods are essential not only for final product analysis but also for real-time reaction monitoring and for the purification of the target compound.

High-Performance Liquid Chromatography (HPLC), often equipped with an ultraviolet (UV) detector, is a workhorse technique for monitoring the progress of a chemical reaction. To monitor the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals and injected into the HPLC. By tracking the decrease in the peak area of the starting materials (e.g., 2-chloro-N-methylaniline) and the corresponding increase in the peak area of the product, the reaction kinetics and endpoint can be determined.

For purification, preparative chromatography, which is a scaled-up version of analytical HPLC, can be employed. This technique allows for the separation and isolation of the desired compound from unreacted starting materials, byproducts, and other impurities on a larger scale, yielding a high-purity sample for further use or analysis. Similarly, Thin-Layer Chromatography (TLC) can be used as a rapid, low-cost method for quick qualitative checks of reaction progress and for identifying suitable solvent systems for larger-scale column chromatography purification.

High Performance Liquid Chromatography (HPLC) for Reaction Kinetics and Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the context of N-nitroso compounds, HPLC is frequently employed to study their formation kinetics. For instance, investigations into the formation of N-nitroso-N-methyl-N-cyclohexylamine have utilized HPLC to track the reaction's progress over time, revealing that the reaction is rapid, with a significant portion of the product formed within the first hour. nih.gov This type of kinetic analysis is crucial for understanding the mechanisms and optimizing reaction conditions.

Furthermore, HPLC is instrumental in the quality control of pharmaceutical products, where the presence of even trace amounts of N-nitrosamine impurities is a significant concern. Regulatory bodies often mandate the use of validated analytical methods, such as HPLC, to quantify these impurities at very low levels. nih.gov Stability-indicating HPLC methods are developed to separate and identify process-related impurities, including potential genotoxic substances. researchgate.net The precision of these methods is demonstrated by their linearity over a defined concentration range and high recovery values. researchgate.net

Below is a representative table illustrating typical parameters for an HPLC method used in the analysis of related aromatic compounds.

| Parameter | Value |

| Column | Waters Symmetry C18, (100 × 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | Methanol:0.05 M potassium dihydrogen phosphate (B84403) (pH:3.0) (30:70, v/v) researchgate.net |

| Flow Rate | 1.3 mL min⁻¹ researchgate.net |

| Detection | UV, Wavelength not specified |

| Injection Volume | 20 µL researchgate.net |

| Retention Time | Analyte specific |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. It is widely used for the identification and quantification of volatile N-nitrosamines in various matrices. researchgate.netnih.gov The technique's high sensitivity and selectivity allow for the detection of these compounds at parts-per-billion (ppb) levels. nih.govrestek.com

In the analysis of N-nitrosamines, sample preparation often involves extraction and purification steps prior to GC-MS analysis. nih.gov The chromatographic conditions, including the choice of column and temperature programming, are optimized to achieve good separation of the target analytes from matrix interferences. restek.comepa.gov For complex mixtures, such as gasoline, GC-MS methods have been developed to separate and quantify specific components like N-methyl aniline (B41778), demonstrating the technique's versatility. researchgate.net The reliability of these methods is often validated by assessing parameters like recovery, precision (relative standard deviation), and detection limits. researchgate.net

The following table presents typical GC-MS parameters that could be adapted for the analysis of this compound and related volatile products.

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., SE-54) epa.gov |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless or Direct Liquid Injection restek.com |

| Temperature Program | Initial temp. 100°C, ramped to 280°C at 10°C/min nih.gov |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Protonation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of molecules. N-nitrosoanilines exhibit characteristic absorption bands in the UV-Vis region. Generally, nitrosamines display two distinct absorption bands: a high-intensity band around 230-235 mµ, and a lower-intensity band at a higher wavelength, typically between 345-374 mµ. pw.edu.pl The latter is thought to arise from resonance structures within the molecule. pw.edu.pl

The position and intensity of these absorption bands are sensitive to the molecular environment, including the solvent and the presence of substituents on the aromatic ring. For example, the addition of multiple nitro groups to a benzene ring can lead to an increase in intensity and a blue shift (a shift to shorter wavelengths) of the absorption maximum. nih.gov

UV-Vis spectroscopy is also a powerful tool for studying protonation equilibria. nus.edu.sg Changes in the absorption spectrum upon the addition of an acid can indicate the site of protonation. beilstein-journals.org For instance, in studies of polyaniline, spectroscopic changes upon the addition of acid demonstrated that protonation can occur at the amine units. nus.edu.sg The ionization of a phenolic hydroxyl group, as seen in tyrosine, also results in a significant red shift of the absorption peaks. nih.gov

A representative table of UV-Vis absorption maxima for related nitroso and aniline compounds is provided below.

| Compound | Solvent | λmax (nm) | log ε |

| N-Nitrosodimethylamine | Ethanol | 230, 345 | 3.83, 2.06 pw.edu.pl |

| 2-Nitroaniline | Not specified | ~280, ~410 | Not specified researchgate.net |

| 3-Nitroaniline | Not specified | ~260, ~370 | Not specified researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

The N=O stretching vibration in nitrosamines typically gives rise to one or more strong bands in the region of 1486-1265 cm⁻¹. pw.edu.pl Specifically, a band around 1486-1408 cm⁻¹ can be attributed to the N=O stretch of non-associated molecules. pw.edu.pl The N-N stretching vibration is expected to appear as a strong band between 1106 and 1052 cm⁻¹. pw.edu.pl

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com The presence of the chlorine substituent on the benzene ring will result in a C-Cl stretching vibration, typically found in the 850-550 cm⁻¹ range. libretexts.org The methyl group attached to the nitrogen will show C-H stretching vibrations just below 3000 cm⁻¹. masterorganicchemistry.com

The following table summarizes the expected characteristic IR absorption bands for this compound based on data for related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N=O | Stretch | 1486-1408 pw.edu.pl |

| N-N | Stretch | 1106-1052 pw.edu.pl |

| Aromatic C-H | Stretch | >3000 libretexts.orgmasterorganicchemistry.com |

| Aromatic C=C | Stretch | 1600-1450 libretexts.org |

| C-N | Stretch | ~1345 scielo.org.za |

| C-Cl | Stretch | 850-550 libretexts.org |

| Aliphatic C-H (Methyl) | Stretch | <3000 masterorganicchemistry.com |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of 2-chloro-N-methyl-N-nitrosoaniline. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its quantum mechanical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on molecules similar to this compound, such as other substituted nitroanilines, have provided valuable information on their geometric and electronic properties. rsc.orgnih.gov For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

These calculations can elucidate the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. rsc.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential surface helps in predicting the sites susceptible to nucleophilic or electrophilic attack. For instance, in related nitro-substituted aromatic compounds, the regions around the nitro group are typically electron-deficient, while the aromatic ring itself can be either electron-rich or electron-poor depending on the other substituents.

A representative set of electronic properties that would be calculated for this compound using DFT is summarized in the table below. The specific values would depend on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G**). nih.govrsc.org

| Calculated Property | Significance |

|---|---|

| Total Energy | Indicates the overall stability of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally expensive than DFT, can provide highly accurate results for energy profiles and the structures of transition states. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be instrumental in mapping out the potential energy surfaces of its reactions. dur.ac.uk

A key application of these methods is the investigation of reaction mechanisms, such as the acid-catalyzed hydrolysis of N-nitrosoamines. rsc.org Ab initio calculations can determine the energies of reactants, products, intermediates, and transition states along a reaction coordinate. This allows for the calculation of activation energies (energy barriers) and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. For instance, in the study of N-nitrosoamine hydrolysis, ab initio calculations have been used to assess the stability of protonated intermediates and the energy barriers for their subsequent fragmentation. rsc.org Similar calculations for this compound could elucidate the mechanism of its decomposition or its reactions with other species.

The following table outlines key energetic parameters that would be determined from ab initio calculations of a reaction involving this compound.

| Parameter | Description |

|---|---|

| Reactant and Product Energies | Determine the overall thermodynamics of the reaction (exothermic or endothermic). |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state; a key factor in determining the reaction rate. |

| Reaction Intermediate Energies | Energies of any stable species formed during the reaction. |

| Imaginary Frequency of TS | A single imaginary vibrational frequency confirms a true transition state. |

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions, conformational changes, and reaction pathways in a more dynamic context.

For this compound, MD simulations could be used to study its behavior in different solvent environments, its interactions with other molecules, and the conformational flexibility of the N-nitroso group. By combining MD with quantum mechanical methods (QM/MM simulations), it is possible to model chemical reactions in a more realistic, solvated environment. Such simulations have been used to investigate the interactions of other nitrosamines with biological macromolecules, providing insights into their mechanisms of action.

MD simulations can also be employed to explore complex reaction pathways that may involve multiple steps and intermediates. researchgate.net By simulating the system at different temperatures, it is possible to observe rare events, such as the crossing of high-energy barriers, and to identify the most probable reaction pathways.

Analysis of Substituent Effects on Reactivity and Selectivity

The chloro and methyl substituents on the aniline (B41778) ring of this compound are expected to have a significant influence on its reactivity and the selectivity of its reactions.

The reactivity of many N-nitrosoanilines is highly dependent on the acidity of the reaction medium. The Hammett acidity function (H₀) is a measure of acidity used for concentrated acid solutions where the pH scale is no longer applicable. nih.gov For acid-catalyzed reactions of N-nitrosoanilines, such as denitrosation or rearrangement, the reaction rates often correlate well with the H₀ function. sci-hub.se

A plot of the logarithm of the observed rate constant (log k) against -H₀ often yields a straight line, and the slope of this line can provide insights into the reaction mechanism. For this compound, studying its reaction kinetics in acids of varying concentrations and correlating the rates with the Hammett acidity function would be a valuable tool to elucidate the role of acid catalysis in its reactions.

The substituents on the aromatic ring exert both steric and electronic effects that modulate the reactivity of the molecule.

Steric Effects: The ortho-chloro substituent can sterically hinder the approach of reactants to the adjacent positions on the ring and to the N-nitroso group itself. This steric hindrance can affect both the rate of reaction (slowing it down) and the regioselectivity (directing incoming groups to less hindered positions). For instance, in reactions involving the N-nitroso group, the presence of the ortho-chloro substituent could influence the ease of rotation around the N-N bond and the accessibility of the nitroso oxygen for protonation or coordination. Studies on related substituted anilines have shown that steric hindrance can significantly impact reaction rates. researchgate.net

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For the compound this compound, while specific dedicated computational studies are not extensively found in publicly accessible literature, the methodologies for such predictions are well-established. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for calculating the spectroscopic parameters of organic molecules, including those with similar functional groups and structures. researchgate.netnih.govresearchgate.net

These theoretical calculations can predict a range of spectroscopic data, including vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The accuracy of these predictions is highly dependent on the chosen computational method, particularly the functional and the basis set. researchgate.netasianpubs.org For molecules analogous to this compound, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental findings. researchgate.netresearchgate.netresearchgate.net

A significant aspect of computational investigation for N-nitrosamines is the potential for Z/E configurational isomerism around the N-N bond. DFT calculations are instrumental in determining the relative energies and populations of these isomers, which is crucial for the accurate assignment of NMR signals. nih.gov

Below is a hypothetical data table illustrating the kind of results a DFT calculation would yield for the vibrational frequencies of this compound. The values are for illustrative purposes and are based on typical ranges for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (N-CH3) | 2950 - 2850 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| N=O Stretch | 1500 - 1450 | Strong |

| C-N Stretch | 1360 - 1250 | Medium |

| N-N Stretch | 1100 - 1000 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating isotropic shielding constants. asianpubs.orgimist.ma These values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Such calculations are invaluable for assigning specific resonances in an experimental spectrum to particular atoms in the molecule, especially for complex structures or where isomers are present. nih.gov

The following interactive table provides an example of what predicted NMR chemical shifts for this compound might look like, based on computational studies of analogous compounds.

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| C1 (C-N) | 145 - 155 | - |

| C2 (C-Cl) | 130 - 140 | - |

| C3 | 120 - 130 | 7.2 - 7.5 |

| C4 | 125 - 135 | 7.3 - 7.6 |

| C5 | 120 - 130 | 7.2 - 7.5 |

| C6 | 115 - 125 | 7.1 - 7.4 |

| N-CH3 | 30 - 40 | 3.0 - 3.5 |

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, which include the absorption wavelength (λmax) and the oscillator strength (related to the intensity of the absorption), can be used to interpret experimental UV-Vis spectra. For a chromophoric system like this compound, TD-DFT can help identify the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of the nitroso and aromatic groups. researchgate.net The choice of solvent can also be modeled using approaches like the Polarizable Continuum Model (PCM) to simulate spectra under more realistic conditions. asianpubs.org

An illustrative table of predicted UV-Vis absorption data is presented below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Character |

|---|---|---|---|

| S0 → S1 | 350 - 450 | Low | n → π* (N=O) |

| S0 → S2 | 270 - 320 | Medium | π → π* (Aromatic) |

| S0 → S3 | 230 - 260 | High | π → π* (Aromatic) |

Applications As a Versatile Synthetic Intermediate

A Gateway to Complex Heterocyclic Systems

The strategic placement of reactive sites within 2-chloro-N-methyl-N-nitrosoaniline renders it an ideal starting material for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

Precursor to Spiroindoline Derivatives via Cascade Reactions

Recent research has highlighted the utility of N-methyl-N-nitrosoanilines, including the 2-chloro substituted variant, in the synthesis of spiroindoline derivatives. These complex, three-dimensional structures are accessible through cascade reactions. A notable example involves a rhodium(III)-catalyzed C-H activation and annulation of N-nitrosoanilines with specific reaction partners. This process can initiate a cascade involving a C(sp2)-H bond alkylation directed by the nitroso group, followed by subsequent intramolecular cyclizations to furnish the spiroindoline core. researchgate.net The ability to construct such intricate frameworks from relatively simple starting materials underscores the synthetic power of this approach.

Key Intermediate in the Synthesis of Indoles

Table 1: Synthesis of Indoles via N-Nitroso Directed C-H Activation

| Catalyst System | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Rh(III) | N-Nitrosoanilines, α-Diazo-β-keto compounds | N-Alkyl Indoles | Traceless directing group, Cascade reaction nih.govresearchgate.net |

| Rh(III) | N-Nitrosoanilines, Acetylenes | N-Alkyl Indoles | Redox-neutral, High regioselectivity nih.gov |

Facilitating Synthesis of Halogenated Phenazine (B1670421) Antibacterial Agents

N-Aryl-2-nitrosoanilines are crucial intermediates in a modular synthetic route to a new class of 3-substituted halogenated phenazine antibacterial agents. researchgate.netnih.gov This synthesis involves the reaction of anilines with nitroarenes to form the N-aryl-2-nitrosoaniline core. researchgate.net This intermediate then undergoes further transformations to construct the phenazine scaffold. The resulting halogenated phenazines have demonstrated potent antibacterial and biofilm-eradicating activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. researchgate.netnih.gov This synthetic strategy allows for the introduction of diverse functional groups at the 3-position of the phenazine ring, enabling the exploration of structure-activity relationships and the development of new antibacterial agents. researchgate.net

A Directing Group in Metal-Catalyzed Functionalization

The N-nitroso moiety in this compound is not just a passive structural element; it actively participates in directing chemical reactions to specific sites on the aromatic ring, a concept known as directing group-assisted C-H activation.

Ortho-Olefinations and Annulation Reactions

The N-nitroso group serves as an effective directing group in transition metal-catalyzed C-H functionalization reactions, particularly those catalyzed by rhodium(III). It facilitates the regioselective activation of the ortho C-H bond of the aniline (B41778) ring. nih.govresearchgate.net This activation enables the direct introduction of olefinic groups at the ortho position, a transformation known as ortho-olefination. nih.govresearchgate.net The general mechanism involves the coordination of the rhodium catalyst to the nitroso group, forming a five-membered rhodacycle intermediate. This intermediate then reacts with an alkene, leading to the formation of a new carbon-carbon bond. nih.gov This methodology provides a direct and efficient route to ortho-alkenylated anilines, which are valuable building blocks in organic synthesis. Beyond simple olefination, this directed C-H activation strategy can be extended to more complex annulation reactions, leading to the formation of new ring systems fused to the original aniline core. acs.org

Table 2: Metal-Catalyzed Reactions Directed by the N-Nitroso Group

| Metal Catalyst | Reaction Type | Product |

|---|---|---|

| Rhodium(III) | Ortho-Olefination | Ortho-alkenylated anilines nih.govresearchgate.net |

| Rhodium(III) | Annulation | Fused heterocyclic systems acs.org |

Pathways to Other Organic Compounds

This compound is a versatile precursor for synthesizing other organic molecules, particularly nitro compounds. The transformation of the N-nitroso group into other functionalities is a key aspect of its reactivity.

The conversion of N-nitrosoanilines to C-nitroso compounds can be accomplished through the Fischer-Hepp rearrangement. wikipedia.orgrsc.org This reaction typically occurs under acidic conditions, such as in the presence of hydrochloric acid, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring. wikipedia.org For this compound, this intramolecular rearrangement would yield 2-chloro-4-nitroso-N-methylaniline. The reaction is believed to proceed through a protonated N-nitrosamine intermediate. rsc.orgrsc.org The yield for this type of rearrangement is generally good with hydrochloric acid, but often poorer with other acids. wikipedia.org The resulting C-nitroso compound can then be oxidized to the corresponding nitro compound, 2-chloro-4-nitro-N-methylaniline.

Direct oxidation of the N-nitroso group to a nitro group is a more direct pathway to nitro compounds. This converts the N-nitrosoaniline into an N-nitroamine. Various oxidizing agents can be employed for this purpose. The resulting nitroaromatic compounds are valuable intermediates in organic synthesis. For example, nitroarenes can be synthesized through the nitration of arylboronic acids using reagents like a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org Another method involves the palladium-catalyzed conversion of aryl chlorides and triflates to nitroaromatics under weakly basic conditions. organic-chemistry.org

While the direct conversion of this compound to aldehydes is not a primary synthetic route, related compounds can be used to generate aldehydes. For instance, a method for synthesizing aldehydes from alkyl halides utilizes α-chloro nitrones as oxidizing agents, resulting in high yields. rasayanjournal.co.in Another approach involves the reaction of cyclic amines with tBuONO and an oxoammonium salt, which can lead to the formation of N-nitroso-2-alkoxyamine aldehydes. rsc.org

Table 1: Key Transformations of N-Nitrosoanilines

| Transformation | Reagents/Conditions | Product Type | Significance |

| Fischer-Hepp Rearrangement | Hydrochloric Acid | C-Nitrosoaniline | Access to para-nitroso anilines not preparable by direct reaction. wikipedia.org |

| Oxidation | Oxidizing Agents | N-Nitroamine/Nitroarene | Synthesis of nitro-containing aromatic intermediates. |

| Denitrosation | Acidic Conditions, Nucleophiles | Aromatic Amine | Reversible removal of the nitroso group. rsc.org |

Substituted anilines and nitroanilines, which can be derived from this compound, are important intermediates in the production of dyes, pigments, and other specialty chemicals. researchgate.net Azo dyes, which constitute a large and significant class of synthetic colorants, are frequently synthesized from aromatic amine precursors. researchgate.netnih.gov

The synthetic pathway to an azo dye typically involves two main steps: diazotization and coupling. researchgate.netyoutube.com First, the N-nitroso group of this compound would be converted to a primary amino group. This can be achieved through reduction. The resulting 2-chloro-N-methylaniline can then be diazotized by treating it with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govyoutube.com This process converts the primary amino group into a diazonium salt.

This diazonium salt is a highly reactive electrophile that is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other anilines. nih.govyoutube.com The coupling reaction is an electrophilic aromatic substitution where the diazonium salt attacks the activated ring of the coupling component, forming an azo compound characterized by the -N=N- chromophore. researchgate.net The specific substituents on both the diazonium salt and the coupling component, such as the chloro group on the original aniline, influence the final color and properties like lightfastness of the dye. nih.gov

In the area of specialty chemicals, nitroaniline derivatives serve as building blocks for more complex molecules. For example, 2-chloro-5-nitroaniline (B146338) is a starting material for various heterocyclic compounds with potential applications as pharmaceuticals or agricultural products. researchgate.net Similarly, N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) and its analogs have been synthesized and evaluated for their anticancer properties. nih.gov

Table 2: Examples of Compound Classes Synthesized from Aniline Derivatives

| Compound Class | Synthetic Precursor | Key Reaction | Applications |

| Azo Dyes | Aromatic Amines (e.g., from reduction of nitrosoanilines) | Diazotization followed by Azo Coupling researchgate.netnih.gov | Colorants for textiles, food, and printing. researchgate.netnih.gov |

| Heterocycles | Substituted Nitroanilines | Cyclization Reactions | Pharmaceuticals, Agrochemicals. researchgate.net |

| Nitrosoureas | Substituted Amines | Reaction with a nitrosating agent and an isocyanate | Anticancer Agents. nih.gov |

Future Research Trajectories and Interdisciplinary Perspectives in Chemical Research

Development of Novel Catalytic Systems for C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The N-nitroso group in compounds like 2-chloro-N-methyl-N-nitrosoaniline has proven to be an effective directing group for transition-metal-catalyzed C-H activation. researchgate.net Future research in this area is expected to focus on the development of novel catalytic systems that expand the scope and utility of this transformation.

A key direction will be the exploration of a wider range of transition metals beyond the commonly used rhodium, palladium, ruthenium, cobalt, and iridium. researchgate.net Investigating earth-abundant and less toxic metals such as iron, copper, and nickel as catalysts for C-H activation of this compound could lead to more sustainable and cost-effective synthetic methods. Furthermore, the design and synthesis of new ligands will be crucial for modulating the reactivity and selectivity of these catalytic systems. This includes the development of chiral ligands to achieve enantioselective C-H functionalization, a significant challenge in the field.

Exploration of New Transformation Pathways and Reactivity Patterns

Beyond its role in C-H activation, the unique electronic and steric properties of this compound open up possibilities for exploring new and unconventional transformation pathways. The N-nitroso group can participate in a variety of reactions, and its interplay with the chloro and methyl substituents on the aniline (B41778) ring can lead to novel reactivity.

Future investigations could focus on harnessing the N-nitroso group for different types of bond formations. For instance, its potential in cycloaddition reactions, rearrangements, and as a source of nitrogen or nitric oxide in synthetic transformations warrants deeper exploration. The Fischer-Hepp rearrangement, a known reaction of N-nitrosoanilines, could be re-examined with this compound under various catalytic conditions to access novel substituted anilines. researchgate.net Moreover, the reactivity of the nitroso group towards nucleophiles and electrophiles could be systematically studied to uncover new synthetic applications. nih.govrsc.org

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.govresearchgate.net In the context of this compound, advanced computational modeling, particularly using density functional theory (DFT), can provide deep insights into the intricate details of its reactions. mtu.edu

Future research will likely employ computational methods to:

Elucidate Reaction Mechanisms: Model the transition states and intermediates involved in catalytic C-H activation and other transformations to provide a detailed understanding of the reaction pathways. nih.gov

Predict Reactivity and Selectivity: Develop predictive models to forecast the outcome of reactions with different catalysts, substrates, and reaction conditions. This can significantly accelerate the discovery of new reactions and optimize existing ones.

Design Novel Catalysts: Computationally screen potential catalysts and ligands to identify promising candidates for experimental investigation, thereby streamlining the catalyst development process.

By combining computational predictions with experimental validation, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound and rationally design more efficient and selective synthetic methods.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages in this regard, including improved safety, better heat and mass transfer, and the potential for automation and scalability. amt.ukseqens.comnih.govresearchgate.net

Future research will focus on integrating reactions involving this compound into continuous flow systems. schenautomacao.com.br This could be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. nih.gov For example, the synthesis of N-nitrosamines can be efficiently and safely carried out using flow reactors. schenautomacao.com.br The development of packed-bed reactors containing immobilized catalysts could further enhance the sustainability of these processes by allowing for easy catalyst separation and reuse. The use of greener solvents and energy sources, such as microwave or photochemical activation, in conjunction with flow chemistry, will also be a key area of investigation. nih.gov

Unraveling Complex Reaction Networks and Kinetic Data for Mechanistic Understanding

Future research efforts will be directed towards unraveling the complex reaction networks associated with the transformations of this compound. This will involve the use of advanced analytical techniques, such as in-situ spectroscopy and mass spectrometry, to monitor the reaction progress and identify key intermediates. bris.ac.uk Detailed kinetic studies will be performed to determine the rate laws and activation parameters for the elementary steps of the reaction. mtu.edunih.gov This information will be invaluable for constructing accurate mechanistic models and for optimizing reaction conditions to favor the desired reaction pathway. The photolysis of N-nitrosamines, for example, is known to proceed through multiple mechanistic pathways that are influenced by factors such as pH and the presence of oxygen. nih.govacs.org

Design of New N-Nitrosoaniline Derivatives for Enhanced Synthetic Utility

The synthetic utility of the N-nitrosoaniline scaffold can be further expanded through the rational design and synthesis of new derivatives. jneonatalsurg.commdpi.comnih.gov By systematically modifying the substituents on the aniline ring and the N-alkyl group, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in various transformations.

Future research in this area will focus on:

Introducing Diverse Functional Groups: Synthesizing derivatives of this compound bearing a wide range of functional groups to explore their compatibility with different reaction conditions and to provide handles for further synthetic manipulations.

Varying Steric and Electronic Properties: Preparing a library of N-nitrosoaniline derivatives with systematically varied steric bulk and electronic properties to study their effect on the efficiency and selectivity of catalytic C-H activation and other reactions.

Developing Chiral Derivatives: Synthesizing chiral N-nitrosoaniline derivatives to be used as substrates or ligands in asymmetric catalysis, opening up new avenues for the synthesis of enantiomerically enriched compounds.

This systematic approach to derivative design will not only expand the synthetic toolbox available to organic chemists but will also provide valuable structure-activity relationship data that can guide the future development of more advanced and versatile reagents.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-methyl-N-nitrosoaniline, and how do reaction parameters affect yield and purity?

- Methodological Answer : The synthesis typically involves nitrosation of N-methyl-2-chloroaniline using sodium nitrite under acidic conditions (e.g., HCl) to generate the nitroso group. Alternative methods include using nitrosonium tetrafluoroborate (NOBF₄) in non-aqueous solvents for higher selectivity. Reaction temperature (<5°C) and stoichiometric control of nitrosating agents are critical to minimize side reactions like over-nitrosation or decomposition . Evidence from substituted nitroanilines (e.g., 2-chloro-3-nitroaniline) shows that catalytic hydrogenation or Fe/HCl reduction of nitro precursors can also yield intermediates for subsequent functionalization .

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be applied to confirm the structure of this compound?

- Methodological Answer : 1H/13C NMR : The nitroso group induces deshielding of adjacent protons, with characteristic shifts in the aromatic region (e.g., ~7–8 ppm). Chlorine substituents further split signals due to anisotropic effects. HRMS : Accurate mass determination (e.g., [M+H]+) confirms molecular formula. X-ray crystallography : Resolves bond angles and planarity of the nitroso-chloroaromatic system. For example, analogous nitroso complexes (e.g., Re-based dichroic compounds) reveal distorted octahedral geometries and π-backbonding interactions with the nitroso group, which can guide structural comparisons .

Advanced Research Questions

Q. How do electronic effects of the chloro and nitroso substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing nitroso (-NO) and chloro (-Cl) groups activate the aromatic ring for NAS. Computational studies (DFT) can model charge distribution, showing enhanced positive charge at the para position to the nitroso group. Experimentally, reactivity trends are validated using kinetic assays with nucleophiles (e.g., hydroxide, amines). For instance, substitution rates in 4-chloro-2-nitroaniline analogs correlate with Hammett σ values, where σₚ-NO₂ ≈ 1.27 and σₘ-Cl ≈ 0.37, guiding predictions for regioselectivity .

Q. What strategies resolve discrepancies in kinetic data during the thermal decomposition or photodegradation of this compound?

- Methodological Answer : Contradictions in Arrhenius parameters (e.g., activation energy) may arise from competing decomposition pathways (e.g., denitrosation vs. ring chlorination). Use time-resolved FTIR or GC-MS to identify transient intermediates. For example, studies on N-nitrosomorpholine show that stabilization via chelation (e.g., metal coordination) reduces decomposition rates, suggesting similar approaches for this compound .

Q. How can this compound serve as a ligand in coordination chemistry, and what spectroscopic signatures indicate metal-ligand interactions?

- Methodological Answer : The nitroso group acts as a π-acceptor ligand, forming complexes with transition metals (e.g., Re, Ru). UV-Vis spectra of Re complexes show broad absorptions (~500–600 nm) due to ligand-to-metal charge transfer (LMCT). XANES/EXAFS can quantify bond distances (e.g., Re–N ≈ 2.05 Å) and oxidation states. For example, dichroic Re complexes with μ-(η²-N,O) bridging demonstrate how steric and electronic effects modulate optical properties .

Key Challenges and Solutions

- Instability during storage : Store under inert atmosphere (N₂/Ar) at -20°C to prevent radical-mediated degradation.

- Ambiguous regioselectivity : Use directing groups (e.g., sulfonic acid) to control NAS sites .

- Toxicity concerns : Follow protocols for handling nitroso compounds (e.g., fume hoods, PPE) as per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.